molecular formula C20H31N3O2 B6980247 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide

4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide

Cat. No.: B6980247
M. Wt: 345.5 g/mol
InChI Key: GTMNRVHIXCUZRP-UHFFFAOYSA-N
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Description

4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a 2-methylbutan-2-yl group and a 2-methylpropanoyl phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-6-20(4,5)23-13-11-22(12-14-23)19(25)21-17-9-7-16(8-10-17)18(24)15(2)3/h7-10,15H,6,11-14H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMNRVHIXCUZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-methylbutan-2-yl Group: This step involves the alkylation of the piperazine ring using 2-methylbutan-2-yl halide in the presence of a strong base such as sodium hydride.

    Attachment of the 2-methylpropanoyl Phenyl Group: The final step is the acylation of the piperazine derivative with 4-(2-methylpropanoyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring and the piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxylic acid.

    Reduction: Formation of 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanol)phenyl]piperazine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide
  • **4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxylic acid
  • **4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanol)phenyl]piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring and the presence of both alkyl and acyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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